N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as BAM15, is being investigated as a potential therapeutic agent for nonalcoholic steatohepatitis (NASH). NASH is a liver disease characterized by fat accumulation, inflammation, and fibrosis. BAM15 belongs to a class of compounds called mitochondrial uncouplers. These molecules disrupt the normal function of mitochondria, the cell's power plants, by increasing the permeability of the inner mitochondrial membrane to protons. This disrupts the process by which mitochondria generate energy (ATP) and leads to increased heat production. ()
Studies suggest that BAM15 may be an effective treatment for NASH by promoting the burning of excess fat stored in the liver and reducing inflammation. ()
The specific mechanism by which BAM15 exerts its therapeutic effects is still under investigation. However, research suggests that its ability to uncouple mitochondria plays a key role. Disruption of mitochondrial function by BAM15 forces cells to utilize alternative pathways for energy production, leading to increased reliance on fatty acid oxidation (burning of fat for energy). This process can help to reduce the accumulation of fat in the liver, a hallmark feature of NASH. ()
BAM 15, chemically known as (2-fluorophenyl){6-(2-fluorophenyl)amino}amine, is a synthetic mitochondrial uncoupler that enhances mitochondrial respiration by disrupting the coupling between oxidative phosphorylation and ATP synthesis. Unlike traditional uncouplers, BAM 15 exhibits high mitochondrial targeting efficiency and minimal off-target effects, making it a promising candidate for therapeutic applications in metabolic disorders, neurodegenerative diseases, and certain cancers that rely on mitochondrial metabolism for growth .
BAM 15 functions primarily as a protonophore. It increases the permeability of the inner mitochondrial membrane to protons, which dissipates the proton gradient essential for ATP synthesis. This uncoupling effect enhances mitochondrial respiration and oxygen consumption, leading to increased energy expenditure. The compound has an average effective concentration (EC50) of approximately 1.4 µM for stimulating oxygen consumption rates in various cell types .
BAM 15 has demonstrated significant biological activity in various studies:
The detailed synthetic pathway is typically proprietary but follows standard organic synthesis techniques used for similar compounds .
BAM 15 has potential applications in several areas:
Studies have shown that BAM 15 interacts with various cellular pathways:
Several compounds exhibit similar properties as mitochondrial uncouplers. Below is a comparison highlighting BAM 15's uniqueness:
Compound Name | EC50 (µM) | Mitochondrial Targeting | Off-target Effects | Unique Features |
---|---|---|---|---|
BAM 15 | 1.4 | High | Low | Enhanced safety profile; superior respiratory kinetics |
Dinitrophenol | 10.1 | Moderate | High | Induces apoptosis at lower doses |
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone | ~0.5 | High | Moderate | Rapid action but less selective |
FCCP | ~0.25 | High | Moderate | Potent but can cause cellular stress |
BAM 15 stands out due to its higher potency at lower concentrations while maintaining a favorable safety profile compared to traditional uncouplers like dinitrophenol and carbonyl cyanide-p-trifluoromethoxyphenylhydrazone .